molecular formula C21H19NO3 B2556472 8-allyl-2-oxo-N-(1-phenylethyl)-2H-chromene-3-carboxamide CAS No. 325802-46-8

8-allyl-2-oxo-N-(1-phenylethyl)-2H-chromene-3-carboxamide

Cat. No. B2556472
CAS RN: 325802-46-8
M. Wt: 333.387
InChI Key: PNHQCDKQSDBGIV-UHFFFAOYSA-N
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Description

8-allyl-2-oxo-N-(1-phenylethyl)-2H-chromene-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of chromene, which has been found to possess various biological activities, including antioxidant, anti-inflammatory, and anticancer properties. In

Scientific Research Applications

Synthesis and Structural Analysis

  • Rapid Synthesis Techniques : Researchers have developed efficient synthetic methods for chromene derivatives, which are crucial intermediates in producing biologically active compounds. A rapid synthesis method for 4-oxo-4H-chromene-3-carboxylic acid, a related compound, was optimized, highlighting the importance of these structures in medicinal chemistry (Wufu Zhu et al., 2014).
  • Crystal Structure Determination : The crystal structures of various chromene derivatives have been determined, providing insight into their molecular conformation and potential reactivity. For example, the study of 4-oxo-N-phenyl-4H-chromene-2-carboxamide revealed insights into its anti-rotamer conformation (J. Reis et al., 2013).

Biological Activities and Applications

  • Antimicrobial Agents : Chromene derivatives have shown significant antimicrobial activities, as seen in the synthesis of new chromeno[3,4‐c]pyrrole‐3,4‐dione‐based N‐heterocycles, which demonstrated high antimicrobial activity against various pathogens (I. H. E. Azab et al., 2017).
  • Antioxidant and Antibacterial Properties : The development of indolyl-4H-chromene-3-carboxamides showcased not only efficient synthesis but also their potential as antioxidant and antibacterial agents, indicating a broad spectrum of applicability in addressing oxidative stress and bacterial infections (Chitreddy V. Subbareddy & S. Sumathi, 2017).

Advanced Materials and Chemical Sensing

  • Functionalized Polyamides : The synthesis of aromatic polyamides with coumarin chromophores integrates chromene structures into materials science, leading to the development of polymers with photosensitive properties, which could be pivotal in creating advanced materials with specific light-responsive characteristics (M. Nechifor, 2009).
  • Chemosensor Development : Chromene derivatives have also been utilized in the creation of chemosensors, such as a highly selective fluorescence chemosensor for Cu2+ and H2PO4−, demonstrating the versatility of these compounds in environmental monitoring and analytical chemistry (Xianjiao Meng et al., 2018).

properties

IUPAC Name

2-oxo-N-(1-phenylethyl)-8-prop-2-enylchromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO3/c1-3-8-16-11-7-12-17-13-18(21(24)25-19(16)17)20(23)22-14(2)15-9-5-4-6-10-15/h3-7,9-14H,1,8H2,2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHQCDKQSDBGIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC3=C(C(=CC=C3)CC=C)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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